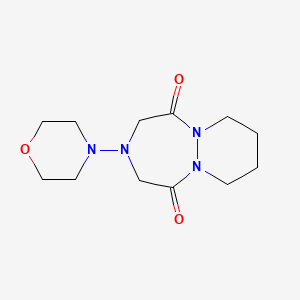
3H-(1,2,5)Oxadiazolo(3,4-c)(1,2,6)thiadiazin-7(6H)-imine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-(1,2,5)Oxadiazolo(3,4-c)(1,2,6)thiadiazin-7(6H)-imine 5,5-dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-(1,2,5)Oxadiazolo(3,4-c)(1,2,6)thiadiazin-7(6H)-imine 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a thiadiazole compound in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3H-(1,2,5)Oxadiazolo(3,4-c)(1,2,6)thiadiazin-7(6H)-imine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
3H-(1,2,5)Oxadiazolo(3,4-c)(1,2,6)thiadiazin-7(6H)-imine 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3H-(1,2,5)Oxadiazolo(3,4-c)(1,2,6)thiadiazin-7(6H)-imine 5,5-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazole: A related heterocyclic compound with similar nitrogen and oxygen atoms.
1,2,6-Thiadiazine: Another related compound with sulfur and nitrogen atoms in its structure.
Uniqueness
3H-(1,2,5)Oxadiazolo(3,4-c)(1,2,6)thiadiazin-7(6H)-imine 5,5-dioxide is unique due to its combination of both oxadiazole and thiadiazine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
57116-33-3 |
|---|---|
Molecular Formula |
C3H3N5O3S |
Molecular Weight |
189.16 g/mol |
IUPAC Name |
5,5-dioxo-4H-[1,2,5]oxadiazolo[3,4-c][1,2,6]thiadiazin-7-amine |
InChI |
InChI=1S/C3H3N5O3S/c4-2-1-3(6-11-5-1)8-12(9,10)7-2/h(H2,4,7)(H,6,8) |
InChI Key |
SICZNTHLQDYXGR-UHFFFAOYSA-N |
Canonical SMILES |
C12=NON=C1NS(=O)(=O)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)

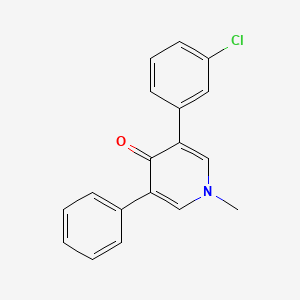

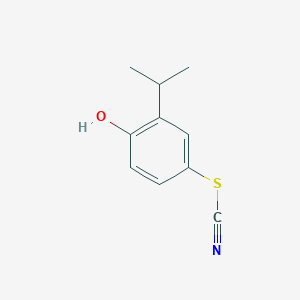
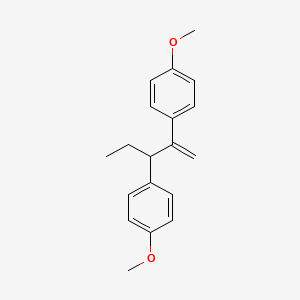
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
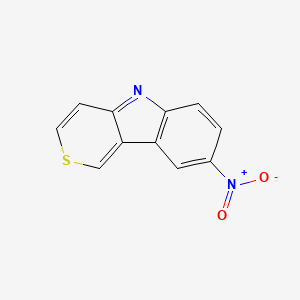

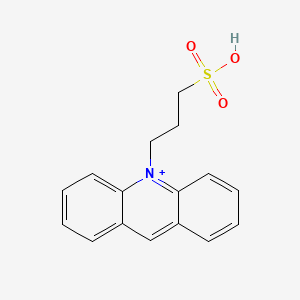
![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)

